2-(Oxetan-3-yloxy)pyrimidin-5-ol
Overview
Description
2-(Oxetan-3-yloxy)pyrimidin-5-ol is a compound that features a pyrimidine ring substituted with an oxetane moiety. The presence of the oxetane ring imparts unique physicochemical properties to the molecule, making it an interesting subject for research in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-ol typically involves the formation of the oxetane ring followed by its attachment to the pyrimidine core. One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . For instance, the oxetane ring can be synthesized from sugar derivatives or through electrophilic halocyclization of alcohols .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize optimized reaction conditions and catalysts to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yloxy)pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The oxetane and pyrimidine rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-(Oxetan-3-yloxy)pyrimidin-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yloxy)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biological processes, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Oxetan-3-yloxy)pyrimidin-5-ol include other oxetane-containing pyrimidine derivatives and oxetane-based molecules used in medicinal chemistry .
Uniqueness
The uniqueness of this compound lies in its combination of the oxetane and pyrimidine rings, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-(oxetan-3-yloxy)pyrimidin-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-5-1-8-7(9-2-5)12-6-3-11-4-6/h1-2,6,10H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKPVWDLNURJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=C(C=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299254 | |
Record name | 5-Pyrimidinol, 2-(3-oxetanyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421933-35-8 | |
Record name | 5-Pyrimidinol, 2-(3-oxetanyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421933-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinol, 2-(3-oxetanyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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